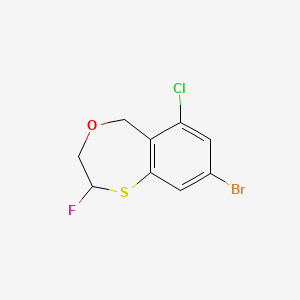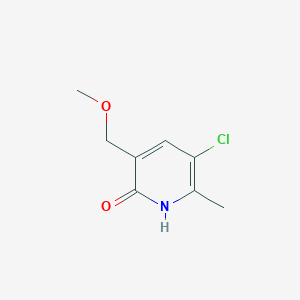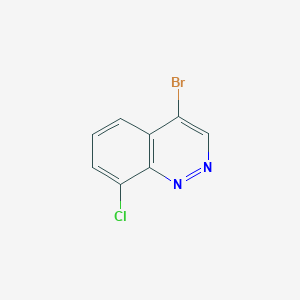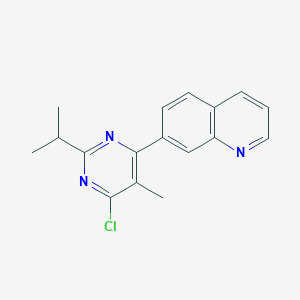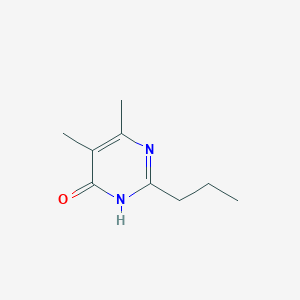
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the thiazole ring, in particular, contributes to the compound’s potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile . The final coupling step involves the reaction of the thiazole and thiophene intermediates under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new drugs for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The thiophene ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: Known for their diverse biological activities.
Thiophene derivatives: Used in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
Uniqueness
The specific substituents on the rings also contribute to its unique properties and effectiveness in various applications .
Properties
Molecular Formula |
C13H16N2OS2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-ethyl-5-propyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H16N2OS2/c1-3-5-10-9(4-2)8-11(18-10)12(16)15-13-14-6-7-17-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
InChI Key |
AUGPGDHUWKVDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2=NC=CS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
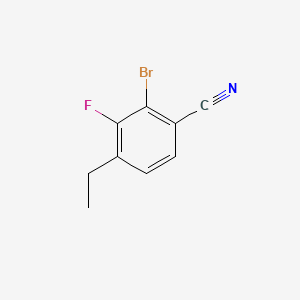
![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
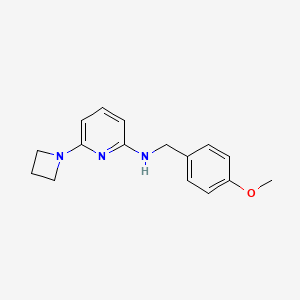
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)

![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
